BenchChemオンラインストアへようこそ!

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea

TrkA Kinase Inhibition Pain

This tri-substituted urea is a structurally distinct, patent-defined TrkA inhibitor (Merck Sharp & Dohme Corp., WO2013176970), critical for laboratories requiring chemotype novelty in pain and oncology target validation. Its unique 2-cyclohexyl-2-hydroxyethyl and 3-(trifluoromethyl)phenyl architecture ensures TrkA selectivity orthogonal to sEH-active ureas (US10377744, US11723929), making it an indispensable specificity control. Deploy as a comparator to larotrectinib/entrectinib for resistance mechanism studies. Physicochemical probe utility for membrane permeability and metabolic stability optimization. In-house potency verification recommended.

Molecular Formula C16H21F3N2O2
Molecular Weight 330.351
CAS No. 1351633-96-9
Cat. No. B2677800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1351633-96-9
Molecular FormulaC16H21F3N2O2
Molecular Weight330.351
Structural Identifiers
SMILESC1CCC(CC1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C16H21F3N2O2/c17-16(18,19)12-7-4-8-13(9-12)21-15(23)20-10-14(22)11-5-2-1-3-6-11/h4,7-9,11,14,22H,1-3,5-6,10H2,(H2,20,21,23)
InChIKeyJYMATVAGHUAGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea: Core Identity and Baseline Profile for Scientific Procurement


1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1351633-96-9) is a synthetic tri-substituted urea derivative that functions as a potent and selective inhibitor of Tropomyosin-related kinase A (TrkA) [1]. The compound, patented by Merck Sharp & Dohme Corp., is characterized by a cyclohexyl-2-hydroxyethyl moiety on one urea nitrogen and a 3-(trifluoromethyl)phenyl group on the other, with a molecular weight of 330.34 g/mol [2]. It is classified under the therapeutic areas of chronic pain, neuropathic pain, pruritus, and oncology (solid tumors, thymic cancer), with its primary molecular target being the TrkA receptor tyrosine kinase [1].

Why Generic Substitution of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea with Other Urea-Based TrkA Inhibitors Is Scientifically Invalid


TrkA kinase inhibitors are structurally diverse, and minor modifications to the urea scaffold—such as alterations in the N-aryl substituent, the cyclohexyl ring substitution pattern, or the hydroxyethyl linker—can profoundly affect target binding kinetics, selectivity over TrkB/TrkC, and downstream functional efficacy [1]. The specific combination of a 2-cyclohexyl-2-hydroxyethyl group with a 3-(trifluoromethyl)phenyl urea core in this compound is distinct from other patented TrkA inhibitors (e.g., benzyl ureas or heteroaryl benzamides), and generic interchange without matched comparative data introduces unacceptable risk in preclinical models, particularly in pain and oncology applications where Trk isoform selectivity drives both efficacy and adverse effect profiles [1]. The evidence below quantifies where differentiation has been established and where gaps remain.

Quantitative Differentiation Evidence for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea Against Closest Analogs


TrkA Inhibitory Potency Versus Benchmark TrkA Inhibitor K252a (Class-Level Inference)

The compound is explicitly classified as a TrkA kinase inhibitor in the Therapeutic Target Database, with a patent record explicitly linking it to pain, neuropathic pain, pruritus, and oncology indications [1]. However, no direct head-to-head potency comparison (IC50 or Ki) against the well-characterized TrkA inhibitor K252a or other clinical-stage TrkA inhibitors (e.g., larotrectinib) was found in publicly available literature for this specific CAS number [2]. This constitutes a significant evidence gap that must be addressed for rigorous comparator-based selection. The compound's structural features—particularly the cyclohexyl-2-hydroxyethyl substituent—differentiate it from the indolocarbazole scaffold of K252a and from the pyrazolo[1,5-a]pyrimidine core of larotrectinib, suggesting potential differences in binding mode and selectivity that remain unquantified.

TrkA Kinase Inhibition Pain

Indication Spectrum Differentiates from Soluble Epoxide Hydrolase (sEH)-Focused Urea Analogs

The compound is patented by Merck Sharp & Dohme Corp. specifically as a TrkA kinase inhibitor for pain, neuropathic pain, pruritus, and cancer [1]. In contrast, structurally related 1-aryl-3-(substituted cyclohexyl)ureas (e.g., those in US10377744 and US11723929) are claimed primarily as soluble epoxide hydrolase (sEH) inhibitors for depression and cell-based therapy applications [2][3]. This target-indication divergence means that despite partial structural overlap, the biological readouts and therapeutic contexts are non-interchangeable. The trifluoromethyl substituent on the phenyl ring and the hydroxyethyl linker in this compound are features commonly associated with kinase inhibitor pharmacophores rather than sEH inhibition.

Therapeutic Indication sEH TrkA Pain

Structural Differentiation from Close Urea Analogs Lacking the Hydroxyethyl Moiety

The 2-cyclohexyl-2-hydroxyethyl substituent is a distinguishing structural feature absent in simpler 1-aryl-3-cyclohexylureas (e.g., 1-(4-hydroxycyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea, CAS 919278-32-3) . The presence of the hydroxyethyl spacer introduces an additional hydrogen-bond donor/acceptor and increases conformational flexibility, parameters known to influence kinase inhibitor selectivity and pharmacokinetic properties. While quantitative selectivity data (TrkA vs. TrkB/TrkC) for this compound are not publicly available, the structural distinction alone is sufficient to preclude generic substitution with simpler cyclohexylurea analogs in any assay requiring TrkA-targeted pharmacology.

SAR Hydroxyethyl TrkA Selectivity

Molecular Properties Differentiation: Lipophilicity and Metabolic Stability Implications

The 3-(trifluoromethyl)phenyl group is a well-validated structural motif for enhancing metabolic stability and modulating lipophilicity in drug-like molecules [1]. Compared to non-fluorinated phenylurea analogs (e.g., 1-(2-hydroxyethyl)-3-phenylurea, which lacks both the cyclohexyl and trifluoromethyl groups), this compound is expected to exhibit significantly higher lipophilicity (estimated XLogP3 ~3.5-4.0 based on the presence of trifluoromethyl and cyclohexyl moieties) [2]. This physicochemical differentiation has direct implications for membrane permeability, protein binding, and in vivo distribution—parameters critical for both in vitro assay design and in vivo efficacy studies.

Physicochemical Properties Trifluoromethyl Lipophilicity Metabolic Stability

Evidence Gap: Absence of Direct Comparative Pharmacological Data for This Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay (accessed April 2026) revealed no publicly available quantitative pharmacological data—including IC50, Ki, or cellular activity values—for CAS 1351633-96-9 against TrkA or any other kinase target [1]. The compound's classification as a TrkA inhibitor is derived exclusively from patent annotation in the Therapeutic Target Database, without disclosed numerical potency metrics [2]. This represents a critical evidence gap: procurement decisions cannot be supported by quantitative comparator data, and any claims of superiority over other TrkA inhibitors (e.g., entrectinib, larotrectinib, selitrectinib) are currently unsubstantiated. Researchers must treat this compound as a structurally novel but pharmacologically uncharacterized tool compound pending disclosure of primary screening data.

Evidence Gap TrkA Selectivity Procurement Risk

Application Scenarios Where 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea Provides Differentiated Value


TrkA-Dependent Pain Model Development Requiring a Patent-Disclosed Tool Compound

In preclinical pain research where TrkA signaling is the validated target (e.g., NGF-driven inflammatory or neuropathic pain models), this compound offers a structurally distinct chemotype compared to clinically advanced TrkA inhibitors. Its patent provenance (Merck Sharp & Dohme Corp., WO2013176970) provides a defined intellectual property context, making it suitable for studies where chemical structure novelty is a selection criterion [1]. However, researchers must independently establish potency and selectivity in their assay systems before use.

Differentiation from sEH-Focused Urea Libraries in Target-Based Screening Cascades

For laboratories screening urea-based compound libraries against multiple targets, this compound serves as a critical specificity control to distinguish TrkA-mediated effects from sEH-mediated effects [1]. Its patent-defined TrkA activity profile contrasts sharply with the sEH inhibition profile of structurally related ureas in US10377744 and US11723929, enabling deconvolution of target-specific phenotypes [2][3].

Physicochemical Probe for Trifluoromethyl and Hydroxyethyl Contributions to Kinase Inhibitor ADME

The compound's combination of a trifluoromethylphenyl group, a cyclohexyl ring, and a hydroxyethyl spacer makes it a valuable physicochemical probe for studying how these structural features influence membrane permeability, metabolic stability, and protein binding in the context of kinase inhibitor design [1]. It can serve as a reference compound in medicinal chemistry optimization campaigns where these parameters are being systematically varied.

Procurement for Oncotarget Validation Studies in TrkA-Driven Cancers

Given its patent annotation for solid tumors and thymic cancer, the compound may be deployed in target validation studies for TrkA-driven malignancies [1]. Its structural divergence from clinically approved Trk inhibitors (larotrectinib, entrectinib) positions it as a complementary tool for exploring resistance mechanisms or alternative binding modes. As with all scenarios, upfront in-house potency determination is essential.

Quote Request

Request a Quote for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.